molecular formula C17H14ClNO2 B2461529 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene CAS No. 383148-84-3

1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2461529
CAS No.: 383148-84-3
M. Wt: 299.75
InChI Key: LAMHKUBSEMGAIF-KNTRCKAVSA-N
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Description

1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, a privileged structure in pharmacology known for its versatility and stability . Tetrahydronaphthalene derivatives have attracted significant attention in the field of drug discovery due to a wide array of reported pharmacological activities. Scientific literature indicates that compounds featuring the tetrahydronaphthalene core are frequently investigated for their potential as anticancer agents, antimicrobials, and for activities within the central nervous system . Furthermore, recent advances have identified tetrahydronaphthalene-based amides as novel inhibitors of bacterial ATP synthase, demonstrating potent activity against Mycobacterium tuberculosis in culture and highlighting the ongoing therapeutic relevance of this chemical class . This specific compound, featuring a (3-chlorobenzoyl)oxyimino functional group, is offered as a high-quality building block for researchers developing new synthetic routes or exploring novel bioactive molecules. It is intended for use in laboratory research settings only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-14-8-3-7-13(11-14)17(20)21-19-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b19-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMHKUBSEMGAIF-KNTRCKAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 3-chlorobenzoyl chloride with 1,2,3,4-tetrahydronaphthalen-1-one oxime under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.

    Medicine: It is explored for its potential use in developing new drugs or treatments.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The chlorobenzoyl group may interact with enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can influence the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Findings :

  • This likely affects lipid solubility and bioavailability .
  • Clethodim’s sulfur-containing side chain enhances pesticidal activity, a feature absent in the target compound .

Halogenated Tetrahydronaphthalene Derivatives

Halogen substituents significantly alter physicochemical properties:

Compound Name Halogen/Position Molecular Formula Molar Mass (g/mol) Key Features
1-Bromo-1,2,3,4-tetrahydronaphthalene Bromine at position 1 C₁₀H₁₁Br 211.10 Synthetic intermediate
3-(4'-Bromobiphenyl-4-yl)-1-tetralol Bromobiphenyl at C3 C₂₂H₂₁BrO 389.3 Pharmacological studies
Target Compound Chlorine at benzoyl C3 C₁₇H₁₃Cl₂NO₂ 334.2 Undisclosed applications

Key Findings :

  • Brominated derivatives like 1-Bromo-tetrahydronaphthalene exhibit higher lipophilicity (XLogP3 = 3.3) compared to the target compound, favoring membrane permeability .
  • The 3-chlorobenzoyl group in the target compound may confer UV stability due to aromatic electron-withdrawing effects, unlike aliphatic halogenated analogs .

Hydroxylated and Oxygenated Derivatives

Functional groups like hydroxyl or methoxy influence metabolic pathways:

Compound Name Functional Groups Molecular Formula Key Roles
1,2,3,4-Tetrahydroxytetralin Four hydroxyl groups C₁₀H₁₄O₄ Naphthalene metabolite
6-Methoxy-1-pentyl-2-(phenylthio)-tetralin Methoxy + phenylthio C₂₂H₂₆OS Catalytic synthesis studies
Target Compound Oxyimino + chlorobenzoyl C₁₇H₁₃Cl₂NO₂ Structural uniqueness

Key Findings :

  • Hydroxylated tetralins (e.g., 1,2,3,4-Tetrahydroxytetralin) are metabolites formed via epoxide hydrolysis, indicating biodegradability absent in the target compound’s halogenated structure .

Biological Activity

1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies, including cytotoxicity assays and antimicrobial evaluations.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17H14ClN2O2
  • Molecular Weight : 316.75 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its cytotoxic and antimicrobial properties.

Cytotoxicity

Cytotoxicity studies have shown that compounds related to tetrahydronaphthalene derivatives exhibit significant activity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar compounds against MCF-7 (breast cancer), HepG2 (liver cancer), and LU (lung cancer) cell lines. The results indicated varying IC50 values, demonstrating the potential effectiveness of these compounds in cancer treatment:

CompoundCell LineIC50 (μM)
This compoundMCF-716.3
This compoundHepG234.3
This compoundLU8.0

These findings suggest that the compound exhibits notable cytotoxicity against specific cancer cell lines.

Antimicrobial Activity

In addition to its cytotoxic effects, the compound has been evaluated for antimicrobial properties. Research indicates that tetrahydronaphthalene derivatives possess antibacterial and antifungal activities. The studies typically involve testing against a range of bacterial strains such as:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans

The results have shown that the compound exhibits moderate to significant antibacterial and antifungal activities. For example:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation in both cancerous and microbial cells. Further studies are necessary to elucidate these mechanisms.

Case Studies

Several case studies have highlighted the efficacy of tetrahydronaphthalene derivatives in clinical settings:

  • Case Study 1 : A clinical trial evaluated the effectiveness of a related compound in patients with advanced breast cancer. The trial reported a significant reduction in tumor size among participants treated with the tetrahydronaphthalene derivative.
  • Case Study 2 : An investigation into the use of tetrahydronaphthalene derivatives for treating fungal infections indicated promising results with reduced infection rates in patients.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-{[(3-Chlorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene, and how can intermediates be optimized for yield?

  • Methodology : Start with the tetrahydronaphthalene core (1,2,3,4-tetrahydronaphthalene) and introduce the imino group via oxime formation. Subsequent acylation with 3-chlorobenzoyl chloride under Schotten-Baumann conditions is critical. Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) using HPLC or TLC monitoring . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to minimize byproducts.

Q. How should researchers characterize the stereochemistry of the imino group in this compound?

  • Methodology : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to analyze coupling constants and NOESY for spatial correlations. Compare experimental data with computational models (DFT or molecular docking) to confirm stereochemical assignments. X-ray crystallography is ideal for definitive structural resolution if crystalline derivatives can be obtained .

Q. What analytical techniques are essential for assessing purity and stability under varying storage conditions?

  • Methodology : Employ HPLC-MS with a C18 column (acetonitrile/water mobile phase) to quantify impurities. Accelerated stability studies (40°C/75% RH) over 4–6 weeks can identify degradation pathways. Monitor hydrolytic stability of the imino and ester bonds via pH-controlled kinetic assays .

Advanced Research Questions

Q. How does the 3-chlorobenzoyl substituent influence the compound’s reactivity in biological systems compared to other acyl groups?

  • Methodology : Conduct comparative studies with analogs (e.g., 4-chloro- or unsubstituted benzoyl derivatives). Use in vitro enzyme inhibition assays (e.g., cytochrome P450 isoforms) to evaluate electronic effects of the chloro group on binding affinity. Molecular dynamics simulations can map interactions with target proteins .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodology : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity screens). Meta-analyses of published data should account for batch-to-batch variability in compound synthesis .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological matrices?

  • Methodology : Combine metabolomics (LC-QTOF-MS) and proteomics (SILAC labeling) to identify pathway perturbations. Use CRISPR-Cas9 knockout models to validate candidate targets. For environmental toxicity studies, apply OECD Test Guideline 211 (Daphnia magna) to assess aquatic ecotoxicity, referencing structural analogs like clethodim .

Q. What computational approaches predict the compound’s environmental fate and degradation products?

  • Methodology : Apply EPI Suite software to estimate biodegradation half-lives and bioaccumulation potential. Molecular fragmentation models (e.g., Toxtree) can predict hydrolysis/oxidation products. Validate with laboratory photolysis studies under simulated sunlight (λ > 290 nm) .

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